1-(4-Fluorophenyl)-2-hydroxypropan-1-one

Biocatalysis Enantioselective Synthesis Thiamine Diphosphate Enzymes

1-(4-Fluorophenyl)-2-hydroxypropan-1-one (CAS 200341-56-6) is a fluorinated α-hydroxy ketone belonging to the 2-hydroxypropiophenone class, with molecular formula C9H9FO2 and a molecular weight of 168.17 g·mol⁻¹. The compound features a para-fluorophenyl substituent and a chiral secondary alcohol on the α-carbon adjacent to the ketone, existing as a racemic mixture unless stereoselectively synthesized.

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
CAS No. 200341-56-6
Cat. No. B12577091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-2-hydroxypropan-1-one
CAS200341-56-6
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=C(C=C1)F)O
InChIInChI=1S/C9H9FO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,11H,1H3
InChIKeyWPGAERROKPAEPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)-2-hydroxypropan-1-one CAS 200341-56-6: Procurement-Relevant Compound Profile


1-(4-Fluorophenyl)-2-hydroxypropan-1-one (CAS 200341-56-6) is a fluorinated α-hydroxy ketone belonging to the 2-hydroxypropiophenone class, with molecular formula C9H9FO2 and a molecular weight of 168.17 g·mol⁻¹ . The compound features a para-fluorophenyl substituent and a chiral secondary alcohol on the α-carbon adjacent to the ketone, existing as a racemic mixture unless stereoselectively synthesized. It serves as a key intermediate in medicinal chemistry for building pharmacologically active molecules and is recognized as a product of enzymatic carbon–carbon bond-forming reactions catalyzed by benzoylformate decarboxylase (EC 4.1.1.7) [1].

Why 2-Hydroxypropiophenone Analogs Cannot Simply Replace 1-(4-Fluorophenyl)-2-hydroxypropan-1-one


Within the 2-hydroxypropiophenone class, para-substitution on the phenyl ring is not a silent structural modification. The fluorine atom in 1-(4-fluorophenyl)-2-hydroxypropan-1-one imparts a unique combination of strong electron-withdrawing inductive effect and moderate resonance donation, leading to a distinct electronic profile [1]. This alters the compound's lipophilicity (calculated LogP = 1.389) relative to the unsubstituted parent (LogP = 1.250) and modifies enzyme recognition in biocatalytic transformations [1]. Substitution with chlorine, bromine, methyl, or a hydroxyl group on the phenyl ring changes properties sufficiently to affect stereoselectivity outcomes, metabolic stability, and downstream synthetic utility, making direct interchange without reoptimization scientifically unsound [1].

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-2-hydroxypropan-1-one vs. Closest Analogs


Enantiomeric Excess in Enzymatic Synthesis: 4-Fluorophenyl vs. Other para-Substituted Benzaldehydes

In a head-to-head study using benzoylformate decarboxylase from Pseudomonas putida, the condensation of 4-fluorobenzaldehyde with acetaldehyde produced 1-(4-fluorophenyl)-2-hydroxypropan-1-one with an enantiomeric excess of 87% (S) [1]. Under identical conditions, 4-formylbenzonitrile afforded only 74% ee, while 3-bromobenzaldehyde gave 96% ee, 3-chlorobenzaldehyde gave 94% ee, and 3-methylbenzaldehyde gave 97% ee [1]. This demonstrates that the 4-fluoro substituent yields a distinct stereochemical outcome that is neither the highest nor the lowest in the series, providing a specific benchmark for enzyme engineering and chiral building block procurement [1].

Biocatalysis Enantioselective Synthesis Thiamine Diphosphate Enzymes

Calculated Lipophilicity (LogP): 4-Fluorophenyl vs. Unsubstituted 2-Hydroxypropiophenone

The calculated octanol–water partition coefficient (LogP) for 1-(4-fluorophenyl)-2-hydroxypropan-1-one is 1.389, compared to 1.250 for the unsubstituted analog 2-hydroxypropiophenone (CAS 5650-40-8) . This represents a LogP increase of +0.139 units, corresponding to an approximately 1.38-fold increase in lipophilicity attributable solely to para-fluorine substitution . The topological polar surface area remains constant at 37.3 Ų for both compounds, indicating that the fluorine atom increases membrane permeability potential without introducing additional H-bonding capacity .

Physicochemical Properties Drug Design Lipophilicity

Molecular Weight and Halogen Mass Differentiation: 4-Fluorophenyl vs. 4-Chlorophenyl Analog

The molecular weight of 1-(4-fluorophenyl)-2-hydroxypropan-1-one is 168.17 g·mol⁻¹ (C₉H₉FO₂) . The direct 4-chlorophenyl analog (CAS 49656-24-8) has a molecular weight of 184.62 g·mol⁻¹ (C₉H₉ClO₂), representing a +16.45 Da increase . Fluorine (van der Waals radius ~1.47 Å) is a closer steric mimic of hydrogen (~1.20 Å) than chlorine (~1.75 Å), making the 4-fluorophenyl compound a more conservative steric substitute in lead optimization where minimal spatial perturbation is desired [1]. The exact monoisotopic mass of the target compound is 168.05900 Da versus 184.02911 Da for the chloro analog, a difference readily resolved by high-resolution mass spectrometry .

Halogen Effects Molecular Recognition Bioisosterism

Positional Isomerism: α-Hydroxy Ketone vs. Phenyl-Hydroxy Ketone

1-(4-Fluorophenyl)-2-hydroxypropan-1-one (CAS 200341-56-6) is a regioisomer of 1-(4-fluoro-2-hydroxyphenyl)propan-1-one (CAS 247230-94-0) . The former bears the hydroxyl group on the α-carbon of the propanone side chain (α-hydroxy ketone), while the latter positions the hydroxyl on the phenyl ring ortho to the ketone (phenolic OH). This structural difference results in fundamentally different chemical reactivity: the α-hydroxy ketone moiety can undergo oxidation to a 1,2-diketone, reduction to a diol, or serve as a chiral building block via the secondary alcohol, whereas the phenolic isomer participates in O-alkylation, sulfonation, and glucuronidation reactions characteristic of phenols . The two isomers are distinguishable by ¹H NMR: the α-hydroxy isomer shows a characteristic quartet for the CHOH proton at ~4.5–5.0 ppm, while the phenolic isomer displays a broad singlet for the Ar-OH proton at ~9–12 ppm [1].

Regioisomer Purity Structural Verification Quality Control

Enzyme Substrate Specificity: Benzoylformate Decarboxylase vs. Regioisomeric Substrate Recognition

Benzoylformate decarboxylase (BFDC, EC 4.1.1.7) from Pseudomonas putida catalyzes the carboligation of 4-fluorobenzaldehyde with acetaldehyde to yield the target compound with 87% ee (S) [1]. Under the same enzymatic system, the regioisomeric substrate 3-fluorobenzaldehyde produces the 3-fluorophenyl analog with an identical 87% ee, while 2-fluorobenzaldehyde yields the 2-fluorophenyl analog with 91% ee [1]. This demonstrates that BFDC exhibits differential enantioselectivity based on the position of fluorine substitution on the aromatic aldehyde donor. Furthermore, 4-methylbenzaldehyde gives only 4% ee, highlighting that the electron-withdrawing nature of fluorine is critical for achieving high enantioselectivity in this enzyme system [1].

Enzyme Engineering Biocatalytic Selectivity Substrate Profiling

Synthetic Intermediate Role: Comparison with (R)-1-(2,4-Difluorophenyl)-2-hydroxypropan-1-one as Azole Antifungal Precursor

Within the 2-hydroxypropiophenone family, different fluorination patterns serve distinct pharmaceutical synthetic routes. The (R)-enantiomer of 1-(2,4-difluorophenyl)-2-hydroxypropan-1-one (CAS 158429-25-5) is a documented key intermediate for azole antifungal agents Sch 42427 and SM 8668 [1]. In contrast, 1-(4-fluorophenyl)-2-hydroxypropan-1-one, while belonging to the same chemotype, contains mono-fluorination at the para position and is more closely related to intermediates for norepinephrine reuptake inhibitors when converted to the corresponding amino alcohol [2]. The mono-fluorinated compound has a molecular weight (168.17) that is 18 Da lighter than the difluoro analog (~186.2), and its single fluorine atom offers distinct metabolic susceptibility compared to the 2,4-difluoro pattern, which blocks two metabolic soft spots on the phenyl ring [3].

Pharmaceutical Intermediates Azole Antifungals Chiral Building Blocks

Scientifically Justified Application Scenarios for 1-(4-Fluorophenyl)-2-hydroxypropan-1-one Procurement


Enantioselective Synthesis of (S)-α-Hydroxy Ketone Chiral Building Blocks via BFDC Biocatalysis

Research groups utilizing benzoylformate decarboxylase (BFDC) for C–C bond formation can procure the racemic 1-(4-fluorophenyl)-2-hydroxypropan-1-one as an analytical reference standard or as starting material for enzymatic kinetic resolution. The established enantiomeric excess benchmark of 87% ee (S) for the BFDC-catalyzed synthesis from 4-fluorobenzaldehyde and acetaldehyde provides a validated reference point for optimizing reaction conditions, enzyme variants, or continuous-flow processes [1]. This compound serves as a direct comparator when evaluating engineered BFDC variants aimed at improving the ee beyond 87%.

Medicinal Chemistry Hit-to-Lead Optimization Requiring para-Fluorophenyl Motif with α-Hydroxy Ketone Handle

In drug discovery programs targeting CNS disorders where the para-fluorophenyl group is a preferred pharmacophoric element (e.g., norepinephrine reuptake inhibitors derived from bupropion analogs), 1-(4-fluorophenyl)-2-hydroxypropan-1-one provides a synthetically versatile intermediate [1]. The α-hydroxy ketone functionality allows further elaboration through reductive amination (to form amino alcohols), oxidation (to 1,2-diketones), or stereoselective reduction (to chiral diols). Its measured LogP of 1.389 positions it in a favorable lipophilicity range for blood–brain barrier penetration, distinct from the more polar unsubstituted analog (LogP 1.250) .

Analytical Method Development and Isomer-Specific Purity Verification

Quality control laboratories and analytical chemistry groups require authenticated samples of 1-(4-fluorophenyl)-2-hydroxypropan-1-one (CAS 200341-56-6) to develop HPLC or chiral SFC methods that differentiate it from the positional isomer 1-(4-fluoro-2-hydroxyphenyl)propan-1-one (CAS 247230-94-0) [1]. The distinct ¹H NMR fingerprint (α-CHOH proton at ~4.5–5.0 ppm) and unique GC-MS fragmentation pattern provide orthogonal identification markers essential for batch release testing and impurity profiling .

Halogen Bioisostere Studies Comparing F, Cl, Br, and CH₃ Substitution Effects on Biological Activity

Structure–activity relationship (SAR) studies examining the impact of para-substitution on target binding or pharmacokinetics can systematically compare 1-(4-fluorophenyl)-2-hydroxypropan-1-one against its 4-chloro (MW 184.62), 4-bromo, and 4-methyl analogs [1]. The fluorine atom's unique combination of small steric bulk (van der Waals radius 1.47 Å) and strong electronegativity makes the 4-fluorophenyl compound the most conservative halogenated analog for probing electronic effects without significant steric perturbation .

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